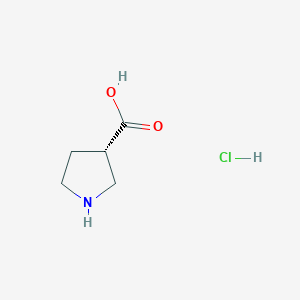

(S)-Pyrrolidine-3-carboxylic acid hydrochloride

描述

(S)-Pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound characterized by a pyrrolidine ring with a carboxylic acid group at the 3-position and a hydrochloride salt. Its stereochemistry, defined by the (S)-configuration at the chiral center, influences its biological interactions and physicochemical properties. The hydrochloride salt enhances water solubility, making it advantageous for pharmaceutical applications . The compound’s molecular formula is C₅H₁₀ClNO₂, with a molar mass of 151.59 g/mol (CAS: 1351343-41-3) .

Key properties include:

- Chirality: The (S)-enantiomer is distinct from its (R)-counterpart in biological activity .

- Solubility: High aqueous solubility due to the hydrochloride salt .

- Applications: Used in medicinal chemistry as a building block for drug candidates, particularly in targeting enzymes or receptors sensitive to chiral centers .

属性

IUPAC Name |

(3S)-pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLYMMIZJWYJG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656410 | |

| Record name | (3S)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124369-40-9 | |

| Record name | (3S)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The process begins with the chiral precursor, (S)-Pyrrolidine-3-carboxylic acid.

Hydrochloride Formation: The hydrochloride salt is formed by reacting the free base with hydrochloric acid. This reaction is usually carried out in an aqueous or alcoholic solution to ensure complete dissolution and reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.

Purification: The product is purified through crystallization or recrystallization to obtain the desired hydrochloride salt.

化学反应分析

Types of Reactions: (S)-Pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Nucleophiles: Halides, alkoxides, or amines.

Major Products: The major products formed from these reactions include substituted pyrrolidines, ketones, and amines, depending on the specific reaction conditions and reagents used.

科学研究应用

Drug Discovery and Development

(S)-Pyrrolidine-3-carboxylic acid hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its derivatives have been shown to exhibit significant biological activities, including:

- Enzyme Inhibition : Compounds derived from (S)-pyrrolidine-3-carboxylic acid have been explored as enzyme inhibitors, which can be pivotal in treating diseases where enzymatic activity is dysregulated .

- Anticancer Activity : Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, specifically targeting cancer cell lines. For instance, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated promising results against A549 human pulmonary cancer cells .

Neurological Disorders

Research indicates that (S)-pyrrolidine-3-carboxylic acid derivatives possess neuroprotective properties and may be beneficial in treating neurological conditions such as epilepsy and neurodegenerative disorders. These compounds have been noted for their ability to improve cerebral functions and protect against convulsions .

Synthesis and Chemical Transformations

The synthesis of this compound has been optimized through various methods that enhance yield and reduce complexity:

- Organocatalytic Michael Reactions : A novel synthesis method developed by researchers allows for the production of pyrrolidine derivatives through a simple two-step process at low temperatures, utilizing market-accessible starting materials . This method not only simplifies the synthesis but also improves stereoselectivity.

Industrial Applications

Beyond therapeutic uses, this compound finds applications in industrial settings:

- Additives : The compound is used as an additive in various formulations, enhancing the properties of materials in pharmaceutical and chemical industries .

Case Study: Anticancer Activity

In a study published in MDPI, researchers synthesized several derivatives of (S)-pyrrolidine-3-carboxylic acid and evaluated their anticancer activity against different cell lines. The results indicated that specific modifications to the pyrrolidine structure significantly increased cytotoxicity compared to standard chemotherapy agents like cisplatin .

Case Study: Neurological Protection

A patent describes the use of branched alkyl pyrrolidine-3-carboxylic acids for treating neurological disorders. The findings suggest that these compounds can mitigate symptoms associated with conditions like epilepsy and hypokinesia, showcasing their therapeutic viability .

References Table

作用机制

The mechanism of action of (S)-Pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors in the body, influencing various biochemical pathways.

Pathways Involved: It can modulate neurotransmitter levels, affecting neurological functions and potentially providing therapeutic benefits in conditions like depression and anxiety.

相似化合物的比较

Enantiomeric Counterparts

Research Findings : Enantiomers often show divergent binding affinities. For example, (S)-enantiomers of pyrrolidine derivatives are frequently prioritized in drug development due to superior target engagement .

Functional Group Modifications

Research Findings : Carboxamide derivatives (e.g., ) are less acidic, enhancing membrane permeability, while esters (e.g., ) serve as prodrugs with delayed release profiles .

Substituent Variations on the Pyrrolidine Ring

生物活性

(S)-Pyrrolidine-3-carboxylic acid hydrochloride, a chiral compound, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in various fields, particularly in drug development and biochemical research.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carboxylic acid group, which contributes to its biological activity. The compound's chiral nature allows for the synthesis of enantiomerically pure derivatives, enhancing its specificity in biological interactions.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (S)-pyrrolidine-3-carboxylic acid derivatives. For instance, a series of 5-oxopyrrolidine derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. These compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent activity. Notably, some derivatives reduced cell viability significantly compared to untreated controls, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine-1 | A549 (Lung) | 63.4 | |

| 5-Oxopyrrolidine-2 | A549 (Lung) | 21.2 | |

| 5-Oxopyrrolidine-3 | HSAEC1-KT (Non-cancerous) | 66 |

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Some derivatives exhibited selective activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that they could be developed into effective antimicrobial agents . This is particularly relevant given the global rise in antibiotic resistance.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 21 | Staphylococcus aureus (MDR) | <10 | |

| Compound 22 | Staphylococcus aureus (MDR) | <20 |

1. Asymmetric Synthesis

Due to its chiral nature, this compound is invaluable in asymmetric synthesis processes. This capability allows for the production of enantiomerically pure compounds, which are crucial in developing pharmaceuticals with reduced side effects and enhanced efficacy .

2. Neurological Disorders

The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure can enhance drug efficacy and specificity, making it a vital tool for medicinal chemists .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

- A study characterized various pyrrolidine derivatives for their anticancer and antimicrobial activities, revealing promising results against resistant bacterial strains and cancer cell lines.

- Another investigation focused on the structure-activity relationship (SAR) of these compounds, identifying key functional groups that enhance biological activity .

常见问题

Q. What are the key synthetic routes for (S)-Pyrrolidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves enantioselective strategies such as:

- Asymmetric hydrogenation : Catalytic hydrogenation of prochiral precursors using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) .

- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures to isolate the (S)-enantiomer .

- Ring-opening reactions : Functionalization of pyrrolidine derivatives followed by stereocontrolled carboxylation .

Q. Critical Factors for Enantiopurity :

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | ee% | Key Conditions |

|---|---|---|---|

| Asymmetric hydrogenation | 75–85 | 95–99 | 50°C, H₂ (50 psi), Ru catalyst |

| Enzymatic resolution | 60–70 | 90–95 | pH 7.0, 37°C, lipase PS |

| Ring-opening carboxylation | 80–90 | 85–92 | –20°C, anhydrous DMF |

Q. How can researchers confirm the structural identity and enantiomeric excess of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the pyrrolidine backbone and carboxylic acid moiety. Key signals: δ ~3.5–4.0 ppm (pyrrolidine protons) and δ ~170–175 ppm (carboxylic acid carbon) .

- Chiral HPLC : Use of columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve (S)- and (R)-enantiomers. Retention time differences ≥2 min indicate high ee% .

- X-ray Crystallography : Single-crystal analysis provides absolute configuration confirmation .

- Polarimetry : Specific rotation ([α]D²⁵) comparisons with literature values (e.g., [α]D²⁵ = +15° to +20° for (S)-enantiomer) .

Advanced Research Questions

Q. What analytical challenges arise when differentiating (S)- and (R)-enantiomers of pyrrolidine-3-carboxylic acid derivatives, and how can they be addressed?

Methodological Answer: Challenges :

- Overlapping spectroscopic signals in NMR due to similar chemical environments.

- Low solubility in common HPLC solvents (e.g., acetonitrile) complicating chiral separation.

Q. Solutions :

- Derivatization : Use of chiral derivatizing agents (e.g., Mosher’s acid chloride) to enhance NMR signal splitting .

- Ion-pair chromatography : Addition of chiral ion-pair reagents (e.g., (+)-10-camphorsulfonic acid) to improve HPLC resolution .

- Capillary Electrophoresis (CE) : Chiral selectors like cyclodextrins achieve baseline separation with minimal sample volume .

Q. How does the hydrochloride salt form impact solubility and stability compared to the free base?

Methodological Answer:

Q. Table 2: Solubility and Stability Profile

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Water solubility | High (50–100 mg/mL) | Low (<10 mg/mL) |

| DMSO solubility | Moderate (~20 mg/mL) | High (~50 mg/mL) |

| Thermal decomposition | 150°C | 100°C |

Q. What contradictions exist in reported biological activities of this compound, and how can experimental variables be optimized?

Methodological Answer: Contradictions :

Q. Optimization Strategies :

- Standardized Assay Conditions : Use consistent pH (7.4), incubation time (24–48 hr), and serum concentration (10% FBS).

- Metabolic Stability Testing : Pre-incubate compound with liver microsomes to account for species-specific metabolism .

- Positive Controls : Include known inhibitors (e.g., Y-27632 for kinase assays) to validate experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。